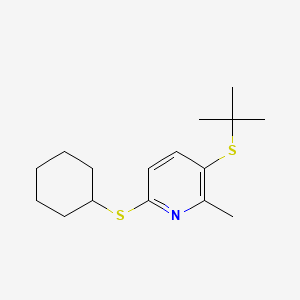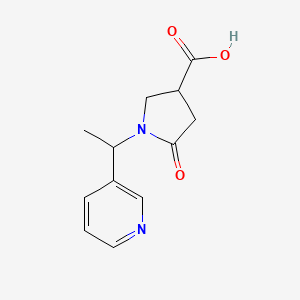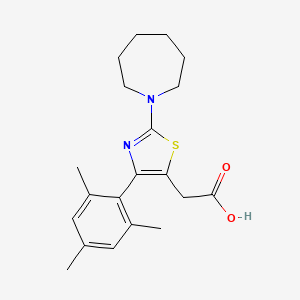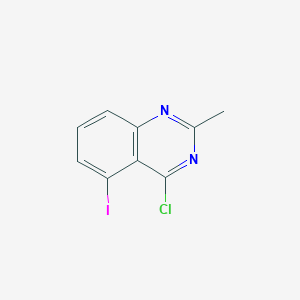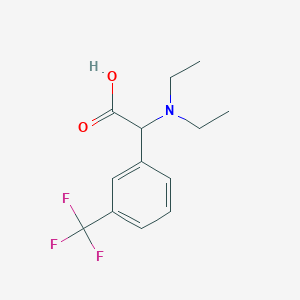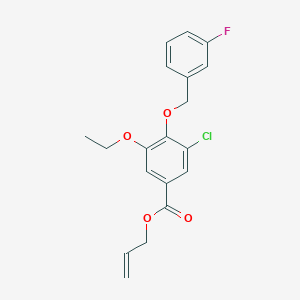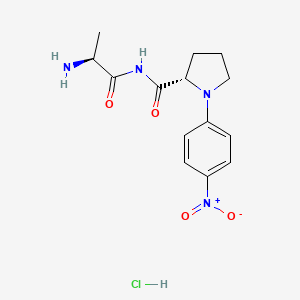
H-Ala-Pro-pNA.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Pro-pNA.HCl involves the coupling of L-alanine and L-proline with p-nitroaniline. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Analyse Chemischer Reaktionen
Types of Reactions: H-Ala-Pro-pNA.HCl undergoes hydrolysis when acted upon by dipeptidyl peptidase IV. This reaction cleaves the Pro-pNA bond, resulting in the release of p-nitroaniline .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of dipeptidyl peptidase IV and is carried out in an aqueous buffer solution at physiological pH and temperature .
Major Products Formed: The major product formed from the hydrolysis of this compound is p-nitroaniline, which can be detected spectrophotometrically due to its chromogenic properties .
Wissenschaftliche Forschungsanwendungen
H-Ala-Pro-pNA.HCl is widely used in scientific research as a substrate to study the activity of enzymes such as serine proteases. It is particularly useful in the assay of dipeptidyl peptidase IV activity. The compound’s ability to release p-nitroaniline upon enzymatic cleavage makes it a valuable tool in enzyme kinetics and inhibitor screening studies .
In biology and medicine, this compound is used to investigate the role of dipeptidyl peptidase IV in various physiological and pathological processes. It is also employed in the development of therapeutic agents targeting this enzyme .
Wirkmechanismus
H-Ala-Pro-pNA.HCl exerts its effects by serving as a substrate for dipeptidyl peptidase IV. The enzyme cleaves the Pro-pNA bond, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, allowing researchers to study enzyme activity and kinetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- H-Ala-Ala-Pro-pNA.HCl: Another chromogenic substrate for dipeptidyl peptidase IV, with an additional alanine residue .
- H-Ala-Pro-pNA: The non-hydrochloride form of H-Ala-Pro-pNA.HCl, used in similar applications .
Uniqueness: this compound is unique due to its high specificity for dipeptidyl peptidase IV and its ability to release a chromogenic product upon enzymatic cleavage. This makes it a valuable tool in enzyme assays and inhibitor screening studies .
Eigenschaften
Molekularformel |
C14H19ClN4O4 |
|---|---|
Molekulargewicht |
342.78 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-2-aminopropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H18N4O4.ClH/c1-9(15)13(19)16-14(20)12-3-2-8-17(12)10-4-6-11(7-5-10)18(21)22;/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19,20);1H/t9-,12-;/m0./s1 |
InChI-Schlüssel |
BVUQMZHXICVJSV-CSDGMEMJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Kanonische SMILES |
CC(C(=O)NC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13006404.png)
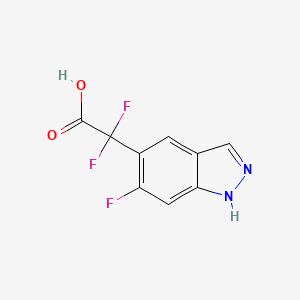
![5-(Methoxycarbonyl)-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B13006417.png)
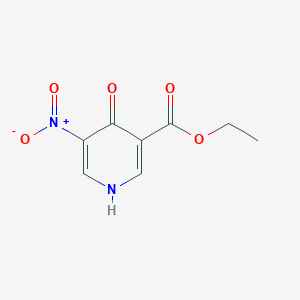
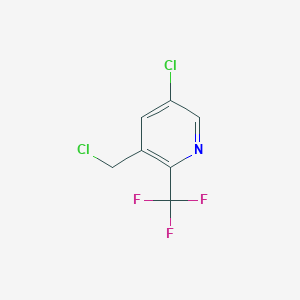
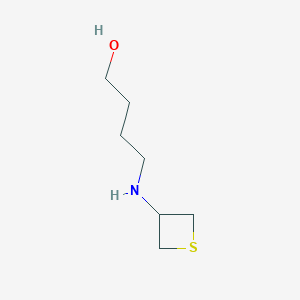
![3-Methylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B13006430.png)
